molecular formula C15H19FN2O2 B12239233 N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B12239233
M. Wt: 278.32 g/mol
InChI Key: SCSCSELMJDZYPH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient construction of the 8-azabicyclo[3.2.1]octane core .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C15H19FN2O2/c16-11-3-1-10(2-4-11)9-17-15(20)18-12-5-6-13(18)8-14(19)7-12/h1-4,12-14,19H,5-9H2,(H,17,20)

InChI Key

SCSCSELMJDZYPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)F)O

Origin of Product

United States

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